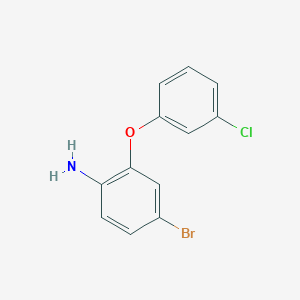
4-Bromo-2-(3-chlorophenoxy)aniline
概要
説明
4-Bromo-2-(3-chlorophenoxy)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom at the 4th position and a chlorophenoxy group at the 2nd position of the phenylamine structure
科学的研究の応用
4-Bromo-2-(3-chlorophenoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-chlorophenoxy)aniline typically involves the reaction of 4-bromoaniline with 3-chlorophenol in the presence of a suitable base and a coupling agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-bromoaniline and 3-chlorophenol.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide.
Coupling Agent: A coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to facilitate the formation of the amide bond.
Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
化学反応の分析
Types of Reactions
4-Bromo-2-(3-chlorophenoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted phenylamine derivatives.
作用機序
The mechanism of action of 4-Bromo-2-(3-chlorophenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
類似化合物との比較
Similar Compounds
- 4-Bromo-2-(2-chlorophenoxy)-phenylamine
- 4-Bromo-2-(4-chlorophenoxy)-phenylamine
- 4-Bromo-2-(3-fluorophenoxy)-phenylamine
Uniqueness
4-Bromo-2-(3-chlorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorophenoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
4-bromo-2-(3-chlorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-8-4-5-11(15)12(6-8)16-10-3-1-2-9(14)7-10/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNRRBJKEUNHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



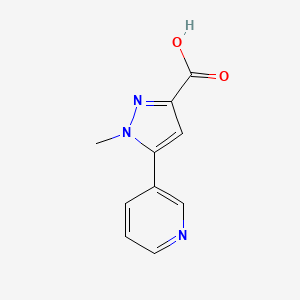
![3-[Benzyl(methyl)amino]-2,2-dimethylpropanal](/img/structure/B1466661.png)
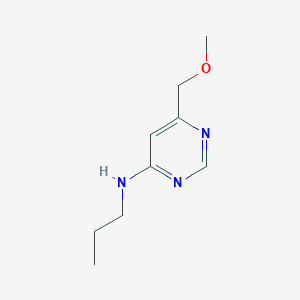
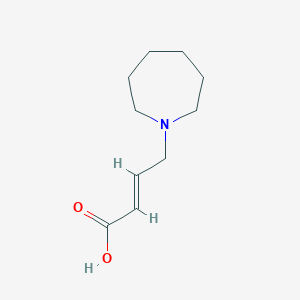
![3-Cyclopentyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466667.png)
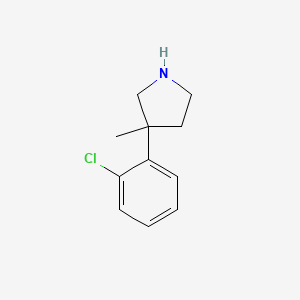
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B1466670.png)

amine](/img/structure/B1466674.png)
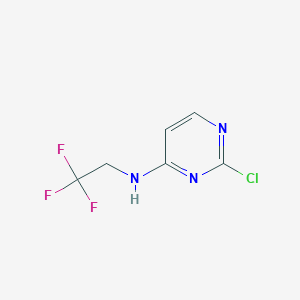
![[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1466676.png)
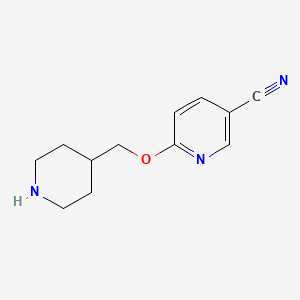
![[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1466678.png)
